molecular formula C8H11BrClNO2 B13705599 O-(2-Bromo-5-methoxybenzyl)hydroxylamine Hydrochloride

O-(2-Bromo-5-methoxybenzyl)hydroxylamine Hydrochloride

Cat. No.: B13705599
M. Wt: 268.53 g/mol
InChI Key: ZDDSCXAJMLGLBQ-UHFFFAOYSA-N
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Description

O-(2-Bromo-5-methoxybenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C8H10BrNO2·HCl It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-bromo-5-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Bromo-5-methoxybenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2-bromo-5-methoxybenzyl alcohol with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is typically purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

O-(2-Bromo-5-methoxybenzyl)hydroxylamine Hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives, or reduced to form amines.

    Condensation Reactions: The compound can react with carbonyl compounds to form oximes or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or alcoholic solutions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted benzyl derivatives, such as azido or thiocyanato compounds.

    Oxidation Reactions: Products include nitroso or nitro derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

O-(2-Bromo-5-methoxybenzyl)hydroxylamine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is used in the synthesis of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of O-(2-Bromo-5-methoxybenzyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxylamine group can participate in nucleophilic addition or substitution reactions, while the benzyl group can undergo electrophilic aromatic substitution. The compound can also form stable intermediates with carbonyl compounds, facilitating the formation of oximes or hydrazones.

Comparison with Similar Compounds

Similar Compounds

    O-Benzoylhydroxylamine: Similar in structure but with a benzoyl group instead of the 2-bromo-5-methoxybenzyl group.

    O-(2-Chloro-5-methoxybenzyl)hydroxylamine: Similar but with a chlorine atom instead of bromine.

    O-(2-Bromo-5-methylbenzyl)hydroxylamine: Similar but with a methyl group instead of a methoxy group.

Uniqueness

O-(2-Bromo-5-methoxybenzyl)hydroxylamine Hydrochloride is unique due to the presence of both bromine and methoxy substituents on the benzyl group. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H11BrClNO2

Molecular Weight

268.53 g/mol

IUPAC Name

O-[(2-bromo-5-methoxyphenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C8H10BrNO2.ClH/c1-11-7-2-3-8(9)6(4-7)5-12-10;/h2-4H,5,10H2,1H3;1H

InChI Key

ZDDSCXAJMLGLBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CON.Cl

Origin of Product

United States

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